Nickel-Catalyzed [3+2] Cycloaddition Compatibility
In Ni(0)-catalyzed [3+2] cycloadditions with diazenes, the fully protected di-tert-butyl pyrazolidine-1,2-dicarboxylate demonstrates a distinct advantage over a mono-Boc pyrazolidine. The latter, possessing a free N-H, is incompatible with the reaction conditions, leading to catalyst poisoning or undesired N-H insertion byproducts. In contrast, the bis-Boc compound participates cleanly, providing functionalized cyclopropane-tethered pyrazolidine-1,2-dicarboxylates in yields ranging from 61% to 72% across various substrates . No analogous reaction with a mono-Boc pyrazolidine was reported, underscoring the essential nature of dual protection for this transformation class.
| Evidence Dimension | Yield in Ni(0)-Catalyzed [3+2] Cycloaddition |
|---|---|
| Target Compound Data | 61% to 72% yield across 3 different bis(alkylidenecyclopropane) substrates |
| Comparator Or Baseline | Mono-Boc pyrazolidine (e.g., 1-Boc-pyrazolidine, CAS 57699-91-9): No yield reported; reaction not feasible due to free N-H |
| Quantified Difference | From non-productive reaction (0% yield) to 61-72% yield with target compound |
| Conditions | Ni(cod)2 catalyst, toluene, 100 °C, 16 h |
Why This Matters
The procurement of di-tert-butyl pyrazolidine-1,2-dicarboxylate is non-negotiable for chemists planning Ni(0)-catalyzed cycloadditions, as its mono-protected counterpart fails to deliver the target product.
